{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine sulfate
Overview
Description
It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the excessive activity of glutamate, a neurotransmitter involved in learning and memory.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine sulfate involves several steps. One common method includes the reaction of 1-adamantanone with 4-chlorobenzyl chloride in the presence of a base to form 1-(4-chlorophenyl)adamantane. This intermediate is then reacted with ethylamine to produce 1-(3-(4-chlorophenyl)adamantan-1-yl)ethanamine. Finally, the ethanamine derivative is treated with sulfuric acid to obtain the sulfate salt .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: {1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are commonly employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine sulfate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Primarily used in the treatment of Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Mechanism of Action
The compound exerts its effects by blocking NMDA receptors, which are involved in the regulation of synaptic plasticity and memory function. By inhibiting the excessive activity of glutamate, it helps to prevent excitotoxicity, a process that leads to neuronal damage and cell death. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where glutamate levels are abnormally high.
Comparison with Similar Compounds
Amantadine: Another adamantane derivative used to treat Parkinson’s disease and influenza.
Rimantadine: Similar to amantadine, used as an antiviral medication.
Ketamine: An NMDA receptor antagonist with anesthetic and antidepressant properties.
Uniqueness: {1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine sulfate is unique due to its specific structure, which allows it to selectively block NMDA receptors without affecting other neurotransmitter systems significantly. This selectivity reduces the risk of side effects and makes it particularly effective for long-term use in neurodegenerative conditions .
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-1-adamantyl]ethanamine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN.H2O4S/c1-12(20)17-7-13-6-14(8-17)10-18(9-13,11-17)15-2-4-16(19)5-3-15;1-5(2,3)4/h2-5,12-14H,6-11,20H2,1H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWZYRYFQJLUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-84-9 | |
Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine, 3-(4-chlorophenyl)-α-methyl-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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